molecular formula C28H38N2O9 B12849008 (6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate

(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate

Cat. No.: B12849008
M. Wt: 546.6 g/mol
InChI Key: SHHNDLSBNUJKAU-LAWLFLRMSA-N
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Description

  • The compound’s complex name suggests a fused-ring system with multiple functional groups.
  • It belongs to the class of benzopyrido-diazepine carboxylates .
  • These compounds often exhibit interesting biological activities due to their structural diversity.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C28H38N2O9

    Molecular Weight

    546.6 g/mol

    IUPAC Name

    prop-2-enyl (6aS)-2-methoxy-3-(4-methoxy-4-oxobutoxy)-6-(oxan-2-yloxy)-12-oxo-6,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-5-carboxylate

    InChI

    InChI=1S/C28H38N2O9/c1-4-14-38-28(33)30-21-18-23(36-16-9-11-24(31)35-3)22(34-2)17-19(21)26(32)29-13-7-5-10-20(29)27(30)39-25-12-6-8-15-37-25/h4,17-18,20,25,27H,1,5-16H2,2-3H3/t20-,25?,27?/m0/s1

    InChI Key

    SHHNDLSBNUJKAU-LAWLFLRMSA-N

    Isomeric SMILES

    COC1=C(C=C2C(=C1)C(=O)N3CCCC[C@H]3C(N2C(=O)OCC=C)OC4CCCCO4)OCCCC(=O)OC

    Canonical SMILES

    COC1=C(C=C2C(=C1)C(=O)N3CCCCC3C(N2C(=O)OCC=C)OC4CCCCO4)OCCCC(=O)OC

    Origin of Product

    United States

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